N'-([1,1'-Biphenyl]-2-yl)benzenecarboximidamide
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Overview
Description
N’-([1,1’-Biphenyl]-2-yl)benzenecarboximidamide is an organic compound that belongs to the class of carboximidamides It is characterized by the presence of a biphenyl group attached to a benzenecarboximidamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-([1,1’-Biphenyl]-2-yl)benzenecarboximidamide typically involves the reaction of biphenyl-2-carboxylic acid with benzenecarboximidamide. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the carboximidamide group. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene .
Industrial Production Methods
Industrial production of N’-([1,1’-Biphenyl]-2-yl)benzenecarboximidamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
N’-([1,1’-Biphenyl]-2-yl)benzenecarboximidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the carboximidamide group to an amine or other reduced forms.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings, leading to the formation of substituted derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or alkylating agents (R-X) can be used under appropriate conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can lead to a variety of substituted biphenyl derivatives .
Scientific Research Applications
N’-([1,1’-Biphenyl]-2-yl)benzenecarboximidamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals .
Mechanism of Action
The mechanism of action of N’-([1,1’-Biphenyl]-2-yl)benzenecarboximidamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
Biphenyl: A simpler compound with two connected phenyl rings.
Benzenecarboximidamide: Lacks the biphenyl group but contains the carboximidamide moiety.
Bifonazole: An antifungal agent with a biphenyl structure but different functional groups
Uniqueness
N’-([1,1’-Biphenyl]-2-yl)benzenecarboximidamide is unique due to the combination of the biphenyl and carboximidamide groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
77740-05-7 |
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Molecular Formula |
C19H16N2 |
Molecular Weight |
272.3 g/mol |
IUPAC Name |
N'-(2-phenylphenyl)benzenecarboximidamide |
InChI |
InChI=1S/C19H16N2/c20-19(16-11-5-2-6-12-16)21-18-14-8-7-13-17(18)15-9-3-1-4-10-15/h1-14H,(H2,20,21) |
InChI Key |
MGOIOJZBJLHSSX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2N=C(C3=CC=CC=C3)N |
Origin of Product |
United States |
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